molecular formula C18H24N2O3S B2416214 N-cyclopropyl-2-methoxy-4,5-dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide CAS No. 1286728-03-7

N-cyclopropyl-2-methoxy-4,5-dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide

Cat. No.: B2416214
CAS No.: 1286728-03-7
M. Wt: 348.46
InChI Key: BZRJYCJRZXQWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-methoxy-4,5-dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H24N2O3S and its molecular weight is 348.46. The purity is usually 95%.
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Biological Activity

N-cyclopropyl-2-methoxy-4,5-dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, methoxy substituent, and a pyrrolidine moiety, which contribute to its biological activity. The general structure can be represented as follows:

N cyclopropyl 2 methoxy 4 5 dimethyl N 1 methyl 1H pyrrol 2 yl methyl benzenesulfonamide\text{N cyclopropyl 2 methoxy 4 5 dimethyl N 1 methyl 1H pyrrol 2 yl methyl benzenesulfonamide}

Anticancer Activity

Research has indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent activity against various cancer cell lines. A study reported that certain sulfonamides inhibited the growth of human cancer cells with IC50 values ranging from 10 to 50 µM, suggesting potential for further development in oncology treatments .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies showed that it exhibits moderate to strong activity against Gram-positive and Gram-negative bacteria. For example, it was found to be particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and bacterial metabolism. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical targets in drug design for neurodegenerative diseases and urinary tract infections respectively .
  • Cell Cycle Arrest : Compounds with similar structures have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is potentially mediated through the modulation of signaling pathways such as p53 and cyclin-dependent kinases .
  • Interaction with DNA : Some studies suggest that sulfonamides can intercalate with DNA or inhibit topoisomerases, leading to disrupted DNA replication and transcription processes in cancer cells .

Study on Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of sulfonamide derivatives including this compound. These derivatives were tested against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results indicated that the compound exhibited significant cytotoxicity with IC50 values below 30 µM across all tested lines .

Antimicrobial Screening

Another study focused on the antimicrobial activity of this compound against clinical isolates of E. coli and S. aureus. The results showed that the compound had an MIC of 15 µg/mL against S. aureus, indicating strong antibacterial potential. The study concluded that further modifications could enhance its efficacy and selectivity .

Properties

IUPAC Name

N-cyclopropyl-2-methoxy-4,5-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-13-10-17(23-4)18(11-14(13)2)24(21,22)20(15-7-8-15)12-16-6-5-9-19(16)3/h5-6,9-11,15H,7-8,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRJYCJRZXQWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N(CC2=CC=CN2C)C3CC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.